Didrovaltrate
CAS No.: 18296-45-2
Cat. No.: VC21033667
Molecular Formula: C22H32O8
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18296-45-2 |
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Molecular Formula | C22H32O8 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | [6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate |
Standard InChI | InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 |
Standard InChI Key | PHHROXLDZHUIGO-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C |
SMILES | CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
Canonical SMILES | CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
Appearance | Powder |
Melting Point | 63 - 64 °C |
Introduction
Chemical Structure and Properties
Didrovaltrate (CAS No. 18296-45-2) is an iridoid monoterpenoid with the molecular formula C22H32O8 and a molecular weight of 424.49 g/mol . Its IUPAC name is [(1S,4aS,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate . The compound features a complex cyclic structure with multiple functional groups, including acetyloxy and methylbutanoyloxy moieties.
Physical and Chemical Characteristics
Didrovaltrate possesses several notable physical and chemical characteristics that influence its biological activities and pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of didrovaltrate.
Table 1: Physical and Chemical Properties of Didrovaltrate
Stereochemistry and Structural Features
Didrovaltrate contains five defined atom stereocenters , which are crucial for its biological activity. The compound is characterized by its spiro structure, where the cyclopenta[c]pyran system is connected to an oxirane ring. This unique structural arrangement contributes to its specific interactions with biological targets, particularly calcium channels and cellular components involved in tumor cell proliferation.
Natural Sources and Occurrence
Didrovaltrate is naturally found in several plant species, most notably within the Valerianaceae family. Its presence has been documented in various plant parts, which are traditionally used in herbal medicine.
Plant Sources
The primary natural sources of didrovaltrate include:
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Valeriana wallichii D.C. - A plant species used in traditional medicine
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Viburnum opulus bark (contains didrovaltrate as a component)
These plants have been used in traditional medicine systems for their sedative, anxiolytic, and other therapeutic properties, which are partly attributed to the presence of didrovaltrate and related compounds.
Pharmacological Activities
Didrovaltrate exhibits a diverse range of pharmacological activities, making it a compound of significant interest in drug discovery and development. Its effects span multiple biological systems, including cancer cells, cardiovascular tissues, and neurological processes.
Cytotoxic Activity
One of the most studied properties of didrovaltrate is its cytotoxic activity against cancer cells. Research has shown that didrovaltrate demonstrates significant cytotoxicity against human cancer cell lines . The compound has been found to inhibit the synthesis of DNA and protein in tumor cells, which contributes to its anti-cancer potential .
Cardiovascular Effects
Didrovaltrate has been shown to influence cardiovascular function through its effects on calcium channels. Specifically, it blocks L-type calcium channels (I(Ca-L)) in a concentration-dependent manner and appears to inhibit these channels in their inactive state . This mechanism may contribute to the cardiovascular effects observed with didrovaltrate administration.
Neurological Effects
Although less extensively studied than its cytotoxic properties, didrovaltrate has been implicated in neurological activities. It has been described as having potential anticonvulsant properties and has been used in the treatment of certain neurological disorders . Its presence in valerian preparations, which are commonly used for anxiety and sleep disorders, suggests potential effects on the central nervous system .
Cellular and Molecular Mechanisms
The biological effects of didrovaltrate are mediated through various cellular and molecular mechanisms, particularly those relating to cell structure, function, and viability.
Effects on Cell Ultrastructure
An electron microscopy study on HTC hepatoma cells revealed that didrovaltrate induces specific changes in cell ultrastructure prior to cell death . These changes include:
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Disappearance of membrane microvilli
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Large distension of the endoplasmic reticulum
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Marked condensation of mitochondria
Interestingly, while these changes are similar to those induced by the related compound valtrate, didrovaltrate treatment results in cells remaining spread out and tightly attached to the support, even after treatment with trypsin . This contrasts with valtrate, which causes cells to round up and detach.
Metabolic Transformations
When incubated with rat hepatocytes, didrovaltrate undergoes significant metabolic changes. One study reported that the amount of didrovaltrate decreased 2-fold after incubation with freshly prepared rat hepatocytes . Despite these metabolic transformations, the pharmacological activity of extracts containing didrovaltrate was preserved, suggesting that either the metabolites retain activity or other components in the extracts compensate for the metabolic changes .
Therapeutic Applications and Clinical Studies
Didrovaltrate has been investigated for various therapeutic applications, primarily as a component of herbal preparations rather than as an isolated compound.
Sleep Disorders and Anxiety
Didrovaltrate is a component of valepotriates preparations, which typically contain 80% didrovaltrate, 15% valtrate, and 5% acevaltrate . These preparations have been studied for their effects on sleep and anxiety disorders. Clinical studies have employed such preparations, though results have been inconsistent regarding efficacy .
Table 2: Clinical Studies Involving Preparations Containing Didrovaltrate
Chemical Synthesis and Production
Didrovaltrate is primarily obtained through extraction from natural plant sources. The compound can be isolated and purified using various chromatographic techniques. While synthetic routes might exist, the complex structure with multiple stereocenters presents challenges for total synthesis.
Future Research Directions
The diverse biological activities of didrovaltrate suggest several promising avenues for future research:
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Further exploration of its anti-cancer mechanisms and potential applications in cancer therapy
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Investigation of structure-activity relationships to develop more potent or selective derivatives
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Detailed studies on its effects on the central nervous system, particularly in relation to sleep and anxiety disorders
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Exploration of potential synergistic effects with other natural compounds or conventional drugs
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